H-DL-Tyr-DL-Met(O)-Gly-DL-Phe(4-NO2)-DL-Pro-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nifalatide is a small molecule drug that acts as a δ opioid receptor modulator. It was initially developed by Tulane University School of Medicine and is currently in the preclinical stage of research. The compound has shown potential therapeutic applications, particularly in the treatment of diarrhea .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nifalatide involves the condensation of tert-butoxycarbonyltyrosine with methionylglycine methyl ester S-oxide, resulting in a protected tripeptide. This intermediate is then saponified to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Nifalatide undergoes various chemical reactions, including:
Oxidation: The methionine residue in Nifalatide can be oxidized to its sulfoxide form.
Reduction: The nitro group in the phenylalanine residue can be reduced to an amino group.
Substitution: The peptide bonds in Nifalatide can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Methionine sulfoxide derivative.
Reduction: Amino derivative of phenylalanine.
Substitution: Various substituted peptide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a model compound to study peptide synthesis and modifications.
Biology: Investigated for its role in modulating δ opioid receptors, which are involved in pain and mood regulation.
Industry: Could be used in the development of new pharmaceuticals targeting opioid receptors.
Mechanism of Action
Nifalatide exerts its effects by modulating δ opioid receptors. These receptors are part of the opioid receptor family, which also includes μ and κ receptors. Nifalatide acts as a partial agonist at δ opioid receptors, leading to changes in cellular signaling pathways that result in its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Bremazocine: A full κ opioid receptor agonist.
U50,488H: Another κ opioid receptor agonist.
BW942C: An enkephalin-like pentapeptide with partial κ opioid agonist activity.
Uniqueness
Nifalatide is unique in its selective modulation of δ opioid receptors, whereas similar compounds like Bremazocine and U50,488H primarily target κ opioid receptors. This selectivity makes Nifalatide a promising candidate for therapeutic applications with potentially fewer side effects related to κ receptor activation.
Properties
IUPAC Name |
1-[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfinylbutanoyl]amino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N7O9S/c1-47(46)14-12-23(35-28(41)22(31)15-18-6-10-21(38)11-7-18)29(42)33-17-26(39)34-24(16-19-4-8-20(9-5-19)37(44)45)30(43)36-13-2-3-25(36)27(32)40/h4-11,22-25,38H,2-3,12-17,31H2,1H3,(H2,32,40)(H,33,42)(H,34,39)(H,35,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNCHAAJGRIQGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N7O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.